

Cyclosporin A-Derivative 1 Free Base: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cyclosporin A-Derivative 1 Free base	
Cat. No.:	B612690	Get Quote

Disclaimer: **Cyclosporin A-Derivative 1 Free base** is a non-immunosuppressive, linear peptide intermediate derived from the ring-opening of Cyclosporin A (CsA). Specific biological activity and quantitative data for this derivative are not extensively available in the public domain. This guide will focus on the well-characterized parent compound, Cyclosporin A (CsA), as a reference research tool. The linear, non-immunosuppressive nature of the derivative suggests its biological activities may differ significantly from those of the cyclic parent compound.

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum. It is a cornerstone immunosuppressive drug widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1] In the context of research, CsA and its analogs serve as invaluable tools to investigate cellular signaling pathways, particularly those involved in the immune response and viral replication. **Cyclosporin A-Derivative 1 Free base** is a crystalline intermediate of CsA, and while its direct biological functions are not well-documented, understanding the properties of CsA provides a critical foundation for its potential applications or further chemical modifications.[2][3]

Physicochemical Properties



Property	Value	Reference
Chemical Name	methyl 2-[[(2S)-2-[[(E, 2S, 3R, 4R)-3-acetyloxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[methyl-[(2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[(2S)-2-[((2S)-4-methyl-2-[methyl-[(2S)-4-methyl-2-[((2S)-4-methyl-2-[((2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]pentanoyl]amino]propanoyl] amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]butanoyl]amino]oct-6-enoyl]amino]butanoyl]-methylamino]acetate	[2]
CAS Number	286852-20-8	[2]
Molecular Formula	C65H117N11O14	[2]
Molecular Weight	1276.69 g/mol	[2]
Purity	>98% (HPLC)	[4]
Solubility	DMSO: 100 mg/mL (78.33 mM)	[4]
Storage	Store at -20°C	[1]

Mechanism of Action of Cyclosporin A

The primary mechanism of action for Cyclosporin A's immunosuppressive effects involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5]

Calcineurin-NFAT Signaling Pathway:

Foundational & Exploratory





- Binding to Cyclophilin: In the cytoplasm of T-lymphocytes, CsA binds to its intracellular receptor, cyclophilin A (CypA).
- Inhibition of Calcineurin: The CsA-CypA complex then binds to calcineurin, sterically blocking its phosphatase activity.
- Prevention of NFAT Activation: This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.
- Suppression of Cytokine Gene Transcription: As phosphorylated NFAT cannot translocate to the nucleus, the transcription of genes for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2), is suppressed.[7][8]

By inhibiting IL-2 production, CsA effectively dampens the activation and proliferation of T-cells, a critical step in the immune response.[1]

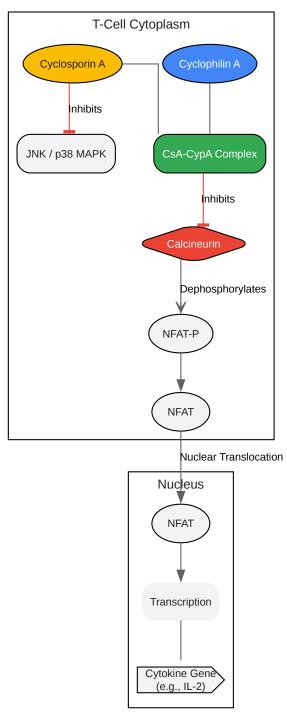
Other Signaling Pathways:

Beyond the calcineurin-NFAT pathway, CsA has been shown to modulate other signaling cascades:

- JNK and p38 MAPK Pathways: CsA can block the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in T-cell activation.[4]
- Mitochondrial Permeability Transition Pore (mPTP): CsA can inhibit the opening of the mPTP by binding to cyclophilin D.[3]



Cyclosporin A Signaling Pathway



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Caption: Cyclosporin A's mechanism of action in T-cells.



Quantitative Data for Cyclosporin A

The following tables summarize key quantitative data for the biological activities of Cyclosporin A.

Table 1: Immunosuppressive Activity

Target	Assay	Cell Type/System	IC50	Reference
Calcineurin	Cell-free phosphatase assay	Purified bovine brain calcineurin	7 nM	[5]
Calcineurin	In vitro inhibition	Murine Peripheral Blood Lymphocytes (PBL)	7.5 ng/mL	[9]
Calcineurin	In vitro inhibition	Murine Spleen Cells (SCS)	24.4 ng/mL	[9]
T-cell response	Ex vivo cytokine induction	Spleen cells from CsA-treated mice	>300 μg/L	[10]
T-cell response	In vivo IFN-y induction	Allogeneic response in mice	517 - 886 μg/L	[10]

Table 2: Antiviral Activity

Virus	Assay	Cell Line	EC50	Reference
Influenza A/WSN/33 (H1N1)	Plaque reduction assay	MDCK cells	2.08 μΜ	[11]
SARS-CoV-2	In vitro infection	Vero E6 cells	3.5 μΜ	[12]
Coronaviruses (general)	In vitro studies	Various cell lines	Low micromolar range	[13]



Experimental Protocols

Detailed methodologies for key experiments involving Cyclosporin A are provided below. These protocols can be adapted for the characterization of "Cyclosporin A-Derivative 1 Free base."

In Vitro Calcineurin Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Materials:

- Recombinant human Calcineurin
- · Recombinant human Cyclophilin A
- Calmodulin
- Serine/Threonine Phosphatase substrate (e.g., RII phosphopeptide)
- Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl2, 0.1 mM CaCl2, 1 mg/mL BSA, pH 7.5)
- Cyclosporin A (positive control)
- Test compound (Cyclosporin A-Derivative 1 Free base)
- Malachite Green Phosphate Detection Kit
- 96-well microplate

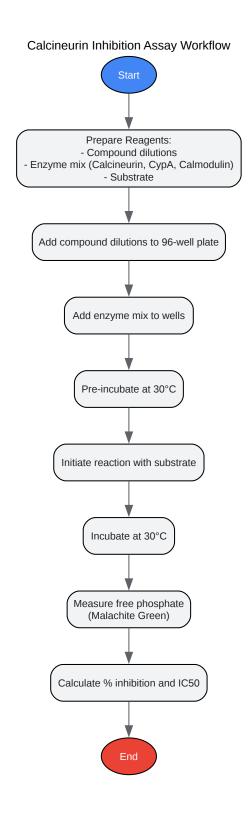
Procedure:

- Prepare Reagents:
 - Prepare a stock solution of Cyclosporin A and the test compound in DMSO.
 - Prepare serial dilutions of the compounds in Assay Buffer.
 - Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in Assay Buffer.



- Prepare the substrate solution in Assay Buffer.
- Assay Reaction:
 - To each well of a 96-well plate, add the diluted compound or vehicle control.
 - Add the Calcineurin/Cyclophilin A/Calmodulin mixture to each well.
 - Incubate at 30°C for 10-15 minutes to allow for compound binding.
 - Initiate the reaction by adding the substrate to each well.
 - Incubate at 30°C for a defined period (e.g., 30 minutes).
- Detection:
 - Stop the reaction and measure the amount of free phosphate released using a Malachite
 Green-based detection reagent according to the manufacturer's instructions.
 - Read the absorbance at the appropriate wavelength (e.g., 620 nm).
- Data Analysis:
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.





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